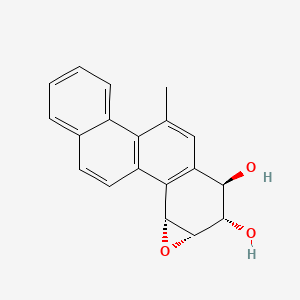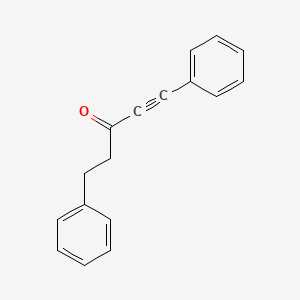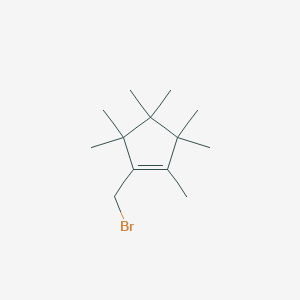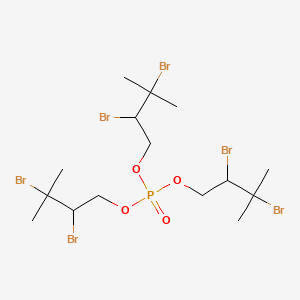
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide is an organic compound characterized by the presence of nitro groups and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide typically involves the nitration of a precursor compound, followed by amide formation. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing advanced equipment to handle the exothermic nature of the reactions. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The conditions often involve specific temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amines, while oxidation can produce more highly oxidized nitro compounds.
Aplicaciones Científicas De Investigación
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide involves its interaction with molecular targets through its nitro and amide groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound can act as a nucleophile or electrophile in different reactions, influencing its reactivity and applications .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methyl-2,6-dinitrophenyl)acetamide
- 2,4-Dinitrophenol
- N-Methyl-N-(2,4-dinitrophenyl)nitrous amide
Uniqueness
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of nitro and amide groups makes it versatile for various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
113242-94-7 |
|---|---|
Fórmula molecular |
C8H8N4O5 |
Peso molecular |
240.17 g/mol |
Nombre IUPAC |
N-methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide |
InChI |
InChI=1S/C8H8N4O5/c1-5-3-6(11(14)15)8(10(2)9-13)7(4-5)12(16)17/h3-4H,1-2H3 |
Clave InChI |
VTVYWPPRPTVBRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N(C)N=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


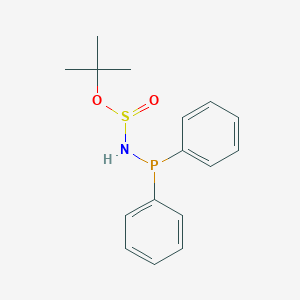
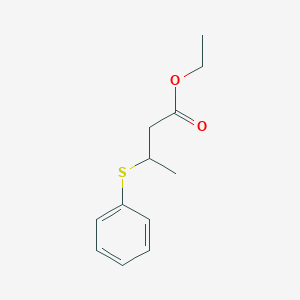
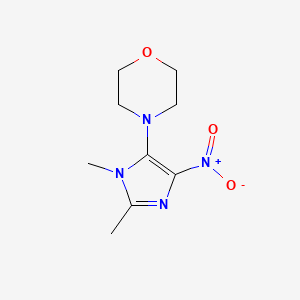
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)
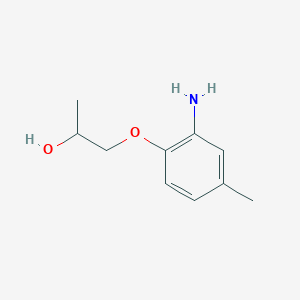
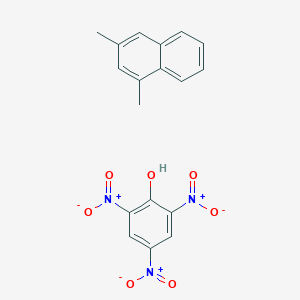
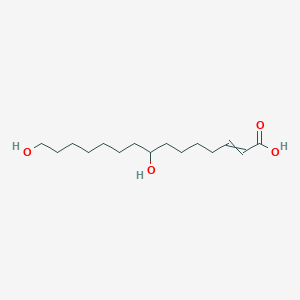
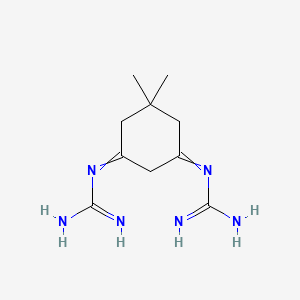
diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
